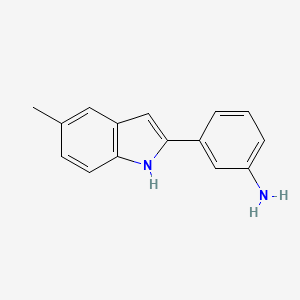
3-(5-methyl-1H-indol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-1H-indol-2-yl)aniline is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring substituted with a methyl group at the 5-position and an aniline group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-indol-2-yl)aniline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For example, the reaction of 5-methyl-2-nitroaniline with phenylhydrazine in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to ensure high yields and purity. Catalysts such as palladium or copper are frequently used in these reactions. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the synthesis .
化学反応の分析
Types of Reactions
3-(5-methyl-1H-indol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Halogenating agents or nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
3-(5-methyl-1H-indol-2-yl)aniline has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-(5-methyl-1H-indol-2-yl)aniline involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction. The specific pathways and targets depend on the biological context and the particular derivative being studied .
類似化合物との比較
Similar Compounds
1H-Indole-3-ethanamine, N-methyl-: Known for its psychoactive properties.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Used in medicinal chemistry for its therapeutic potential
Uniqueness
3-(5-methyl-1H-indol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H14N2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
3-(5-methyl-1H-indol-2-yl)aniline |
InChI |
InChI=1S/C15H14N2/c1-10-5-6-14-12(7-10)9-15(17-14)11-3-2-4-13(16)8-11/h2-9,17H,16H2,1H3 |
InChIキー |
MWUKDCHUJRMYCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13165412.png)

![5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13165428.png)
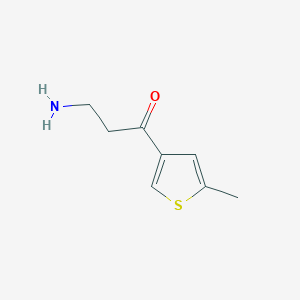
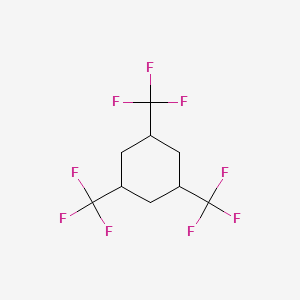

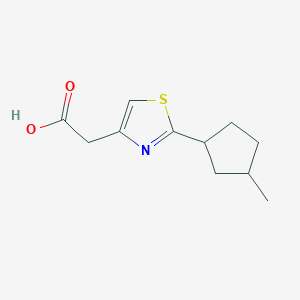

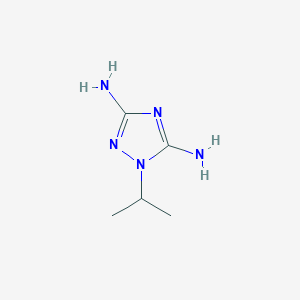
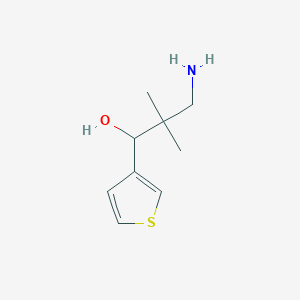
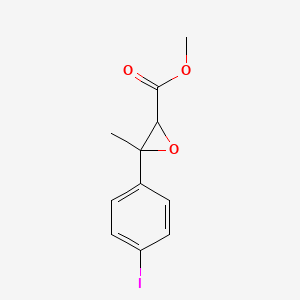
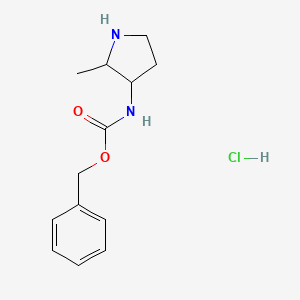
![Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13165491.png)

